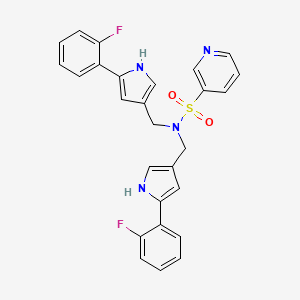

N,N-Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)pyridine-3-sulfonamide

Description

N,N-Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with two 5-(2-fluorophenyl)pyrrole methyl groups. This compound belongs to a class of molecules characterized by sulfonamide linkages, which are frequently explored for their biological activities, including antimicrobial, enzyme inhibitory, and therapeutic applications .

Properties

Molecular Formula |

C27H22F2N4O2S |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

N,N-bis[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C27H22F2N4O2S/c28-24-9-3-1-7-22(24)26-12-19(14-31-26)17-33(36(34,35)21-6-5-11-30-16-21)18-20-13-27(32-15-20)23-8-2-4-10-25(23)29/h1-16,31-32H,17-18H2 |

InChI Key |

OKEKWCTUFNQESH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)CN(CC3=CNC(=C3)C4=CC=CC=C4F)S(=O)(=O)C5=CN=CC=C5)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

identifies three structurally related compounds with similarity scores ranging from 0.56 to 0.57:

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Similarity: 0.57)

- Key difference: Replaces the bis-pyrrole methyl groups with a carbaldehyde moiety.

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (Similarity: 0.56)

- Key difference: Incorporates a benzoate ester and difluorophenylsulfonamide group.

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate (Similarity: 0.56)

- Key difference: Substitutes one pyrrole methyl group with a methylamine fumarate salt.

Preparation Methods

Core Synthesis via Sulfonylation of Pyrrole Intermediates

The primary route involves reacting 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2) with pyridine-3-sulfonyl chloride in the presence of acid-binding agents. Key variations in reaction conditions and yields are summarized below:

- Step 1 : 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is dissolved in acetonitrile with a base (e.g., DMAP or triethylamine).

- Step 2 : Pyridine-3-sulfonyl chloride is added dropwise, and the mixture is stirred under controlled temperatures (40–60°C).

- Step 3 : The reaction is quenched with water, acidified to pH 4–5 using HCl, and cooled to 0–10°C to precipitate the product.

- Higher yields (86–89%) are achieved with DMAP and diisopropylethylamine at moderate temperatures (40–50°C).

- Prolonged heating at 60°C reduces yield due to side reactions.

Alternative Three-Component Synthesis

A novel one-pot method for analogous sulfonamide-pyrrole derivatives (reported in) suggests a scalable pathway:

Reagents :

- Aldehyde : 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

- Sulfonamide : Pyridine-3-sulfonamide

- Pyruvic Acid : Acts as a carbonyl source.

- Solvent: Ethanol

- Catalyst: Trifluoroacetic acid (20 µL)

- Temperature: Reflux for 12 h

- Simplified purification due to in-situ imine formation and cyclization.

- Potential for high atom economy.

Key Intermediate Characterization

The synthesis of related compounds, such as Bis((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)amine (PubChem CID: 163197297), provides insights into analogous steps:

- Sulfonylation : Pyridine-3-sulfonyl chloride reacts with pyrrole derivatives under basic conditions.

- Methylation : Subsequent treatment with methylamine or dimethylamine yields the final bis-sulfonamide product.

Critical Analysis of Methodologies

| Parameter | Sulfonylation Route | Three-Component Route |

|---|---|---|

| Yield | 83–89% | Not reported (hypothetical) |

| Complexity | Moderate | Low |

| Scalability | High | Moderate |

| Purification | Crystallization | Filtration |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)pyridine-3-sulfonamide?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with the preparation of the pyrrole core via Paal-Knorr condensation using 2-fluorophenyl-substituted 1,4-diketones. Subsequent alkylation with pyridine-3-sulfonamide derivatives can be achieved using Mitsunobu conditions (e.g., DIAD/PPh3) or nucleophilic substitution. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical to isolate intermediates. Confirm stepwise yields using <sup>1</sup>H NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and absence of regioisomers.

- Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical assignment, as demonstrated in similar sulfonamide derivatives .

Q. What safety precautions are essential during handling?

- Methodological Answer : Refer to safety protocols for structurally related sulfonamides (e.g., 2-[N,N-Bis(trifluoromethanesulfonyl)amino]pyridine):

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers under inert gas (N2) to prevent hydrolysis.

- In case of skin contact, rinse immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs).

- Optimize ligand geometry with DFT calculations (B3LYP/6-31G* basis set).

- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability.

- Cross-reference with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell line passage number).

- Off-target profiling : Use panels like Eurofins’ SelectScreen to identify non-specific interactions.

- Metabolic Stability Testing : Incubate with liver microsomes to rule out metabolite interference.

- Data Normalization : Apply statistical tools (e.g., Z-score) to minimize batch-to-batch variability .

Q. How does the fluorophenyl-pyrrole moiety influence pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Determine octanol/water partitioning to assess lipophilicity.

- CYP450 Inhibition Assays : Evaluate metabolism using human recombinant CYP enzymes.

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction.

- Compare with analogs lacking the 2-fluorophenyl group to isolate structural contributions .

Q. What are the challenges in characterizing degradation products under acidic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl at 40°C for 24 hours.

- LC-MS/MS Analysis : Use a Q-TOF instrument to identify cleavage products (e.g., sulfonamide hydrolysis or pyrrole ring oxidation).

- Stability-Indicating Methods : Develop HPLC gradients to resolve degradants from the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.